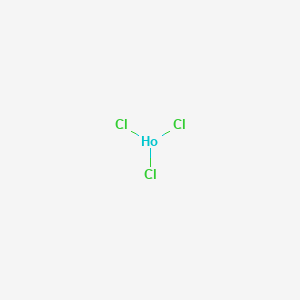

Chlorure d'holmium

Vue d'ensemble

Description

Holmium Chloride, also known as HoCl, is a chemical compound composed of holmium and chlorine. It is a white, odorless, crystalline solid that is highly soluble in water. Holmium Chloride is most commonly used in the laboratory for applications such as spectroscopy and chromatography. It is also used in medical applications such as for the treatment of certain cancers.

Applications De Recherche Scientifique

Étalonnage de la spectrophotométrie optique

Le chlorure d'holmium est utilisé dans l'étalonnage des spectrophotomètres optiques . En raison de ses caractéristiques spécifiques d'absorption de la lumière, il fournit une norme pour garantir la précision et la fiabilité des mesures spectrophotométriques, ce qui est essentiel pour diverses applications analytiques en chimie et en biologie.

Mécanisme D'action

Target of Action

Holmium chloride, also known as Holmium(III) chloride, is an inorganic compound with the formula HoCl3 . It is primarily used in research and can be used to produce pure holmium

Mode of Action

It is known that the compound can be prepared by the direct reaction between holmium and chlorine . This suggests that Holmium chloride may interact with its targets through a similar mechanism, involving the formation of bonds with chlorine atoms.

Biochemical Pathways

The compound’s ability to produce pure holmium suggests that it may play a role in processes involving this element .

Pharmacokinetics

It is known that holmium chloride is soluble in water , which could potentially influence its bioavailability.

Result of Action

It is known that holmium chloride exhibits the same color-changing behavior seen in holmium oxide, being yellow in natural lighting and a bright pink color in fluorescent lighting . This suggests that the compound may have similar optical properties to holmium oxide.

Action Environment

It is known that holmium chloride is hygroscopic , suggesting that it may absorb moisture from the environment, which could potentially influence its stability and efficacy.

Safety and Hazards

Orientations Futures

Holmium (III) chloride is mainly used in research . It can be used to produce pure holmium . Rare-earth metals and their alloys are widely used in various engineering fields due to their unique physical and chemical properties . Holmium additions to iron and aluminum allow one to prepare materials with specific magnetic properties, which are used in engineering .

Analyse Biochimique

Biochemical Properties

Holmium chloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Studies have shown that holmium chloride can affect the biochemical composition of microorganisms such as Arthrospira platensis. When added to the growth medium, holmium chloride influences the content of proteins, carbohydrates, phycobiliproteins, lipids, β-carotene, and chlorophyll a . These interactions suggest that holmium chloride can modulate the activity of various enzymes and proteins, leading to changes in the overall biochemical profile of the organism.

Cellular Effects

Holmium chloride has been observed to impact various types of cells and cellular processes. In cyanobacteria like Arthrospira platensis, holmium chloride reduces biomass production and alters the content of primary biomolecules . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The reduction in biomass and changes in biochemical composition indicate that holmium chloride may disrupt normal cellular processes, leading to altered cell function and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of holmium chloride can change over time. The stability and degradation of holmium chloride, as well as its long-term effects on cellular function, are important considerations. Studies have shown that holmium chloride can have dose-dependent effects on the biochemical composition of microorganisms, with higher concentrations leading to more pronounced changes . Over time, the stability of holmium chloride and its interactions with cellular components can influence its overall impact on cellular function and growth.

Dosage Effects in Animal Models

The effects of holmium chloride vary with different dosages in animal models. Higher doses of holmium chloride can lead to toxic or adverse effects, while lower doses may have minimal impact. In studies with microorganisms, holmium chloride has been shown to reduce biomass production and alter biochemical composition in a dose-dependent manner . These findings suggest that the dosage of holmium chloride is a critical factor in determining its overall effects on cellular function and growth.

Metabolic Pathways

Holmium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The addition of holmium chloride to growth media has been shown to affect the content of primary biomolecules, indicating its role in modulating metabolic pathways . The specific enzymes and cofactors that interact with holmium chloride are still being studied, but its impact on metabolic processes is evident from the observed changes in biochemical composition.

Transport and Distribution

The transport and distribution of holmium chloride within cells and tissues involve interactions with transporters and binding proteins. Holmium chloride can be taken up by cells and distributed to various cellular compartments, where it can exert its effects on biochemical processes . The localization and accumulation of holmium chloride within cells are important factors in determining its overall impact on cellular function and growth.

Subcellular Localization

Holmium chloride’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of holmium chloride within cells can influence its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular distribution of holmium chloride is crucial for elucidating its mechanism of action and its effects on cellular function.

Propriétés

IUPAC Name |

holmium(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOOBRULIYNHJR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ho | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-62-2 | |

| Record name | Holmium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HOLMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR334HOLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

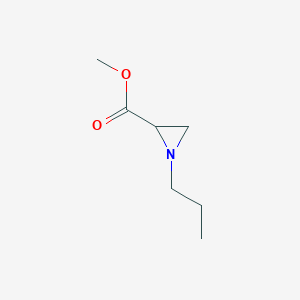

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)